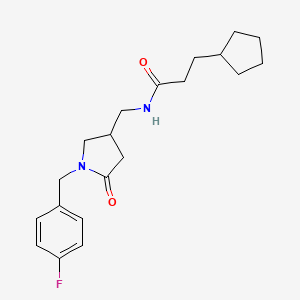

3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-cyclopentyl-N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27FN2O2/c21-18-8-5-16(6-9-18)13-23-14-17(11-20(23)25)12-22-19(24)10-7-15-3-1-2-4-15/h5-6,8-9,15,17H,1-4,7,10-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXSXBGPZKIOLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidinone ring.

Introduction of the Fluorobenzyl Group: This step involves the alkylation of the pyrrolidinone ring with a fluorobenzyl halide under basic conditions.

Attachment of the Cyclopentyl Group:

Final Coupling: The final step involves the coupling of the intermediate with propanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a probe or tool compound for studying biological processes.

Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Lactam Ring Size

- Target Compound: The 5-membered pyrrolidinone (γ-lactam) balances ring strain and hydrogen-bonding capacity, favoring interactions with proteases or neurotransmitter receptors.

- Azetidinone (4-membered lactam) in : Higher ring strain may enhance reactivity (e.g., β-lactamase resistance) but reduces conformational flexibility compared to pyrrolidinone .

Aromatic Substituents

- 4-Fluorobenzyl : Common in the target compound, MDMB-FUBICA , and SARS-CoV-2 inhibitors . Fluorine improves membrane permeability and resistance to oxidative metabolism.

- Pyrazolo[3,4-d]pyrimidine in : A bicyclic heteroaromatic system likely targets ATP-binding pockets in kinases, contrasting with the monocyclic lactam’s broader applicability .

Amide Linkage Variations

- The target’s propanamide chain provides a flexible spacer, whereas MDMB-FUBICA’s methylvalerate ester linkage enhances lipophilicity for cannabinoid receptor binding .

Research Findings and Trends

- Enzyme Inhibition: Lactam-containing compounds (e.g., target compound, azetidinone analog) are prevalent in protease inhibitors, with ring size influencing specificity .

- CNS Activity: The 4-fluorobenzyl group is a hallmark of synthetic cannabinoids (e.g., MDMB-FUBICA) and antipsychotics, suggesting the target compound may share similar receptor affinities .

- Antiviral Potential: Piperidine carboxamides () demonstrate that fluorinated aromatic groups enhance binding to viral proteins, a trend applicable to the target compound .

Biological Activity

3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide (CAS Number: 954603-42-0) is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 346.4 g/mol. The compound features a cyclopentyl group and a pyrrolidine moiety, which are known to contribute to various pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentyl amines with specific acylating agents, followed by the introduction of the fluorobenzyl and pyrrolidine groups through standard organic synthesis techniques. Detailed synthetic routes can vary based on the desired purity and yield.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Receptors : Potential agonistic or antagonistic effects on neurotransmitter receptors.

- Enzymes : Inhibition or modulation of key metabolic enzymes.

Case Studies

- Antitumor Activity : In vitro studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines, suggesting that this compound may possess similar properties.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects in models of neurodegeneration, possibly through modulation of neuroinflammatory pathways.

Data Table: Biological Activity Overview

Pharmacological Profile

The pharmacological profile suggests that this compound may be beneficial in treating conditions such as:

- Cancer

- Neurodegenerative diseases

- Inflammatory disorders

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.